molecular formula C23H19N7O B2589413 N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide CAS No. 1203290-84-9

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide

Cat. No. B2589413
CAS RN: 1203290-84-9
M. Wt: 409.453
InChI Key: ZPYKXDDKMGDAOW-UHFFFAOYSA-N
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Description

“N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Scientific Research Applications

Antiviral Agents

Compounds structurally related to "N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide" have been explored for their antiviral properties. For instance, 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines were designed, synthesized, and tested as antirhinovirus agents, showcasing the potential of these compounds in the development of new antiviral drugs (Hamdouchi et al., 1999).

Melatonin Receptor Ligands

A novel class of imidazo[1,2-a]pyridines, including derivatives similar to the compound , has been identified as melatonin receptor ligands. These compounds have shown good selectivity and affinities for MT(1) and MT(2) receptors, indicating their potential use in sleep disorders and circadian rhythm regulation (El Kazzouli et al., 2011).

Synthesis of Heterocycles

Research into N-[4-(dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has paved the way for the synthesis of various pyridazine and pyrimidine derivatives, highlighting the compound's utility as a precursor in the synthesis of complex heterocycles with potential biological activities (Aly & Nassar, 2004).

Fluorescent Probes for Mercury Detection

The development of fluorescent probes based on imidazo[1,2-a]pyridine derivatives for mercury ion detection in environmental samples demonstrates the compound's application in analytical chemistry and environmental monitoring. This work showcases the role of these compounds in creating sensitive and selective sensors for heavy metals (Shao et al., 2011).

Antitumor Activity

N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives have been synthesized and evaluated for their antitumor activity against various cancer cell lines. This research suggests that derivatives of the compound have significant potential as antitumor agents, further emphasizing the compound's relevance in medicinal chemistry and oncology research (Chena et al., 2022).

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide” and other imidazole derivatives have immense potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-(1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O/c31-23(11-16-13-25-20-4-2-1-3-19(16)20)29-18-7-5-17(6-8-18)28-21-12-22(27-14-26-21)30-10-9-24-15-30/h1-10,12-15,25H,11H2,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYKXDDKMGDAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-(1H-indol-3-yl)acetamide

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